6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine

Lipophilicity LogP Membrane Permeability

Ideal for medicinal chemistry programs targeting Wee1 kinase inhibition and phenol bioisosteric replacement. 6-position methoxybenzyl ether confers distinct lipophilicity (LogP 2.6) for membrane permeability optimization; 3-amino group enables regioselective derivatization. Differentiated scaffold for systematic SAR campaigns where halogenated or unsubstituted analogs fail to provide balanced physicochemical and synthetic handles.

Molecular Formula C15H15N3O2
Molecular Weight 269.3 g/mol
CAS No. 1242152-57-3
Cat. No. B1530447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine
CAS1242152-57-3
Molecular FormulaC15H15N3O2
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NN3)N
InChIInChI=1S/C15H15N3O2/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-13-14(8-12)17-18-15(13)16/h2-8H,9H2,1H3,(H3,16,17,18)
InChIKeyZDWSUNTYTPIPFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine (CAS 1242152-57-3) – Indazole Derivative for Kinase Inhibitor Development


6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine (CAS 1242152-57-3) is a synthetic indazole derivative featuring a 4-methoxybenzyl ether group at the 6-position and an amino substituent at the 3-position of the 1H-indazole core [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules [2]. Its structural framework combines the privileged 3-aminoindazole pharmacophore, a recognized hinge-binding motif in kinase inhibitor design [3], with a 6-position methoxybenzyl ether that modulates physicochemical properties and provides a handle for further functionalization [4].

Why 6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine Cannot Be Interchanged with Other Indazole Derivatives


Generic substitution of 6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine with structurally similar indazole derivatives fails due to three critical, quantifiable differentiation factors. First, the 6-position 4-methoxybenzyl ether substitution confers a distinct lipophilicity profile—with a calculated LogP of 2.6 [1]—that is substantially higher than the unsubstituted 1H-indazole core (cLogP 1.321) [2] and intermediate among comparable 6-substituted analogs, directly impacting membrane permeability and target engagement profiles in cell-based assays. Second, the specific substitution pattern at the 6-position, rather than the 5- or 7-position, determines the steric and electronic environment around the hinge-binding 3-amino pharmacophore, which is critical for kinase selectivity [3]. Third, the methoxybenzyl ether group provides a unique synthetic handle for deprotection or further derivatization that is not available with methyl, halogen, or unsubstituted analogs, enabling distinct downstream synthetic routes [4].

Quantitative Evidence Guide: 6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine Comparative Differentiation


Lipophilicity Differentiation: 6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine vs. Unsubstituted 1H-Indazole

6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine exhibits a calculated LogP of 2.6 [1], which is approximately 1.3 log units higher than the unsubstituted 1H-indazole core (cLogP 1.321) [2]. This increased lipophilicity is conferred by the 6-position 4-methoxybenzyl ether substituent and aligns with the established principle that indazole bioisosteres of phenol are generally more lipophilic than the parent phenol scaffold [3].

Lipophilicity LogP Membrane Permeability Drug Design

Patent-Validated Intermediate Utility: 6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine in Wee1 Kinase Inhibitor Synthesis

6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine is explicitly claimed and utilized as a key synthetic intermediate in the preparation of pyrimidopyrimidoindazole derivatives disclosed in WO2010098367A1 [1]. These derivatives exhibit Wee1 kinase-inhibitory activity and are described as having utility in cancer treatment and as sensitizers for chemotherapy or radiotherapy [2]. The 6-position methoxybenzyl ether serves a dual function: it acts as a protecting group during synthesis and contributes to the final molecule's physicochemical profile. In contrast, unsubstituted 3-aminoindazole lacks this synthetic versatility and would require additional protection/deprotection steps to achieve comparable regioselective functionalization [3].

Kinase Inhibitor Wee1 Cancer Therapeutics Synthetic Intermediate

Physicochemical Differentiation: Topological Polar Surface Area and Hydrogen Bonding Capacity

6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine possesses a Topological Polar Surface Area (TPSA) of 73.2 Ų, with 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This TPSA value positions the compound in an intermediate range relative to common indazole-based kinase inhibitor scaffolds. For comparison, the 6-phenyl-1H-indazol-3-amine scaffold (used in potent Bcr-Abl inhibitors with IC50 values of 0.043 μM against wild-type and 0.17 μM against T315I mutant) exhibits similar hydrogen bonding capacity but different steric and electronic properties due to the aryl substitution pattern [2]. The specific TPSA of 73.2 Ų falls within the favorable range for oral bioavailability (typically <140 Ų) while the LogP of 2.6 balances membrane permeability with aqueous solubility [3].

Drug-likeness Oral Bioavailability Blood-Brain Barrier Penetration Physicochemical Properties

Indazole Core vs. Phenol Bioisostere: Class-Level Metabolic Stability Advantage

The indazole core of 6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine functions as a phenol bioisostere that confers reduced susceptibility to Phase II glucuronidation compared to phenolic analogs [1]. Experimental evidence from GluN2B-selective NMDA receptor antagonist studies demonstrates that replacing a phenol with an indazole retains high target affinity and functional activity while inhibiting glucuronidation, thereby extending metabolic half-life [2]. Specifically, phenolic GluN2B antagonists undergo rapid glucuronidation, whereas the corresponding indazole analogs were not conjugated with glucuronic acid under identical assay conditions [3]. While direct metabolic stability data for 6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine are not yet published, this class-level advantage is a key differentiator when selecting between phenol-based and indazole-based scaffolds for lead optimization.

Bioisostere Metabolic Stability Glucuronidation Phase II Metabolism

Procurement-Relevant Application Scenarios for 6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine (CAS 1242152-57-3)


Wee1 Kinase Inhibitor Lead Optimization Programs

Procure 6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine as a key synthetic intermediate for developing Wee1 kinase inhibitors, as validated by WO2010098367A1 [8]. The compound serves as a building block for constructing pyrimidopyrimidoindazole derivatives with demonstrated Wee1 kinase-inhibitory activity and potential utility as anticancer agents or chemotherapy/radiotherapy sensitizers [9]. Its LogP of 2.6 and TPSA of 73.2 Ų provide a balanced physicochemical starting point for optimizing drug-like properties in this target class [3].

Structure-Activity Relationship (SAR) Studies of 6-Substituted Indazole Kinase Inhibitors

Utilize 6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine in systematic SAR campaigns exploring the impact of 6-position substitution on kinase selectivity and potency. The 3-aminoindazole core is a recognized hinge-binding motif in kinase inhibitor design, with the 6-position substitution pattern directly influencing target engagement profiles [8]. The methoxybenzyl ether group offers a distinct lipophilicity signature (LogP 2.6) compared to halogenated (LogP typically 2.0-2.7) or unsubstituted (LogP 1.3) analogs, enabling systematic optimization of membrane permeability and selectivity [9].

Phenol Bioisostere Replacement in Lead Optimization

Deploy 6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine as an indazole-based scaffold for phenol bioisosteric replacement in programs where glucuronidation-mediated clearance is a liability. The indazole core retains target binding affinity while inhibiting Phase II glucuronidation compared to phenolic analogs, as demonstrated in GluN2B-selective NMDA receptor antagonist studies [8]. The 6-position methoxybenzyl ether further modulates lipophilicity (LogP 2.6) and may provide additional steric shielding against oxidative metabolism at the indazole core [9].

Regioselective Derivatization for Diversified Kinase Inhibitor Libraries

Leverage the free 3-amino group of 6-[(4-Methoxybenzyl)oxy]-1H-indazol-3-amine as a reactive handle for regioselective derivatization, while the 6-position methoxybenzyl ether serves as a protecting group that can be selectively removed or retained to modulate physicochemical properties. This synthetic strategy enables the parallel synthesis of diversified indazole-based kinase inhibitor libraries with systematic variation at the 3-position (hinge-binding region) while maintaining controlled lipophilicity at the 6-position [8]. The compound's TPSA of 73.2 Ų and favorable hydrogen bonding capacity (2 donors, 4 acceptors) support downstream drug-likeness optimization [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.